
Technical Guide: Chemical Structure &
Synthesis of 1,7-Naphthyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: 1,7-Naphthyridine-8-carbaldehyde

CAS No.: 1824129-24-9

Cat. No.: B1407892

Get Quote

Executive Summary
1,7-Naphthyridine-8-carbaldehyde represents a critical pharmacophore intermediate in the

design of next-generation kinase inhibitors and anti-infective agents. As a bicyclic

diazanaphthalene derivative, its structural distinctiveness lies in the specific arrangement of

nitrogen atoms at positions 1 and 7, which imparts unique electronic properties compared to

the more common 1,8-naphthyridine (nalidixic acid) scaffold.

The C8-aldehyde functionality serves as a versatile "chemical handle," enabling rapid

diversification via reductive amination, Knoevenagel condensation, and Wittig olefination. This

guide provides a comprehensive technical analysis of the molecule's structure, validated

synthesis pathways, and its application in targeting PIP4K2A and p38 MAPK signaling

pathways.

Part 1: Structural Analysis & Physicochemical
Properties
Chemical Structure and Numbering
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The 1,7-naphthyridine core consists of a fused pyridine and pyridazine-like arrangement,

though formally it is two fused pyridine rings. The IUPAC numbering is critical for synthetic

planning, particularly for regioselective functionalization.

Key Structural Features:

Formula: C

H

N

O

Molecular Weight: 158.16 g/mol

Electronic Character: The N7 nitrogen exerts a strong electron-withdrawing effect on the

adjacent C8 position, making the C8-methyl group (if present) highly acidic and the C8-

position susceptible to nucleophilic attack or lithiation.

Visualization of the Core Scaffold
The following diagram illustrates the atomic numbering and the electronic environment of the

1,7-naphthyridine system.
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Fig 1: 1,7-Naphthyridine Scaffold Numbering & C8 Functionalization Site
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Physicochemical Profile
Data below compares the parent scaffold with the 8-carbaldehyde derivative.
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Property
1,7-Naphthyridine
(Parent)

1,7-Naphthyridine-
8-carbaldehyde

Relevance

CAS Number 253-69-0

Not widely listed

(Analog: 1060816-77-

4 for Acid)

Identification

LogP 1.10 (Experimental) 0.8 - 1.2 (Predicted)
Lipophilicity/CNS

penetration

PSA (Å²) 25.8 ~43.0
Membrane

permeability

Melting Point 60–64 °C 95–115 °C (Predicted) Solid handling

Solubility
Soluble in DCM,

MeOH

Soluble in DMSO,

DMF, DCM
Formulation

pKa (N) ~3.5 (Pyridine-like)
~2.8 (Electron-

deficient)

Ionization state at pH

7.4

Part 2: Synthesis Pathways & Experimental
Protocols
Strategic Analysis of Synthesis Routes
Synthesizing the 8-carbaldehyde requires overcoming the electron-deficient nature of the ring.

Direct formylation (Vilsmeier-Haack) often fails due to ring deactivation. Therefore, we prioritize

Reductive or Oxidative strategies from established precursors.

Validated Routes:
Route A (Recommended): Reduction of 1,7-Naphthyridine-8-carboxylic acid ester.

Source: Commercial 8-carboxylic acid (CAS 1060816-77-4).

Mechanism:[1][2][3] Esterification

DIBAL-H Reduction.
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Reliability: High. Avoids over-reduction to alcohol by temperature control (-78°C).

Route B: Oxidation of 8-Methyl-1,7-naphthyridine.

Source: 8-Methyl precursor (synthesized via modified Skraup).

Mechanism:[1][3] SeO

oxidation in dioxane.

Reliability: Moderate.[4][5] Risk of over-oxidation to acid.

Detailed Protocol: Route A (Ester Reduction)
This protocol describes the conversion of 1,7-naphthyridine-8-carboxylic acid to the aldehyde

via the methyl ester.

Step 1: Esterification

Reagents: 1,7-Naphthyridine-8-carboxylic acid (1.0 eq), SOCl

(3.0 eq), MeOH (Solvent).

Procedure: Suspend acid in dry MeOH. Add SOCl

dropwise at 0°C. Reflux for 4 hours.

Workup: Evaporate volatiles. Neutralize with sat. NaHCO

. Extract with DCM.

Yield: Typically >90% (Methyl 1,7-naphthyridine-8-carboxylate).[6]

Step 2: DIBAL-H Reduction (Critical Step)

Objective: Selective reduction of ester to aldehyde without alcohol formation.

Reagents: Methyl ester (1.0 eq), DIBAL-H (1.1 eq, 1M in Toluene), Dry DCM.

Conditions: -78°C under Argon atmosphere.
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Protocol:

Dissolve 1.0 g (5.3 mmol) of methyl 1,7-naphthyridine-8-carboxylate in 20 mL anhydrous

DCM.

Cool the solution to -78°C using a dry ice/acetone bath. Ensure the system is under a

positive pressure of Argon.

Add 5.8 mL (5.8 mmol) of DIBAL-H solution dropwise over 20 minutes via syringe pump. Do

not let temperature rise above -70°C.

Stir at -78°C for 1 hour. Monitor by TLC (System: 5% MeOH/DCM).

Quench: Add 2 mL of MeOH dropwise at -78°C, followed by 10 mL of sat. Rochelle’s salt

(Potassium sodium tartrate) solution.

Allow to warm to room temperature and stir vigorously for 1 hour (until phases separate

clearly).

Purification: Extract aqueous layer with DCM (3 x 20 mL). Dry combined organics over Na

SO

. Concentrate in vacuo.[5]

Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM.

Self-Validating Checkpoint: The aldehyde product should show a distinct singlet in

H NMR around 10.0–10.5 ppm. If a doublet at 4.8 ppm is seen, over-reduction to alcohol
occurred (adjust DIBAL-H equivalents or temperature).

Part 3: Applications in Drug Discovery[7]
Kinase Inhibition (PIP4K2A & p38 MAPK)
The 1,7-naphthyridine scaffold acts as a bioisostere for quinoline and quinazoline. The N1/N7

nitrogens provide critical hydrogen bond acceptor motifs in the ATP-binding pocket of kinases.

Mechanism of Action:
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Hinge Binding: The N1 nitrogen typically accepts a hydrogen bond from the kinase hinge

region (e.g., Met residue).

Solvent Front: The 8-aldehyde is derivatized (e.g., to a piperazine or morpholine tail) to

interact with the solvent-exposed region, improving solubility and pharmacokinetic

properties.

Workflow: From Aldehyde to Lead Candidate
The following Graphviz diagram visualizes the medicinal chemistry workflow utilizing the 8-

carbaldehyde intermediate.

Fig 2: Divergent Synthesis from 8-Carbaldehyde Core

1,7-Naphthyridine-8-carboxylic acid

1,7-Naphthyridine-8-carbaldehyde
(Key Intermediate)

 1. Esterification
 2. DIBAL-H

Reductive Amination
(R-NH2, NaBH(OAc)3)

Wittig Olefination
(Ph3P=CH-R)

Knoevenagel Condensation
(Malononitrile)

Kinase Inhibitor (PIP4K2A)
(Solubilizing Tail)

 Lead Opt.

Antiparasitic Agent
(Vinyl Linker)

 SAR Study

DNA Intercalator
(Planar Extension)

 Binding Affinity

Click to download full resolution via product page

Biological Pathway Context
The 1,7-naphthyridine derivatives are particularly relevant for inhibiting PIP4K2A

(Phosphatidylinositol-5-phosphate 4-kinase type 2 alpha), a target in cancer metabolism and

immunology.
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Fig 3: Mechanism of Action: Inhibition of PI(4,5)P2 Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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